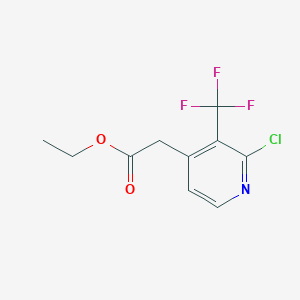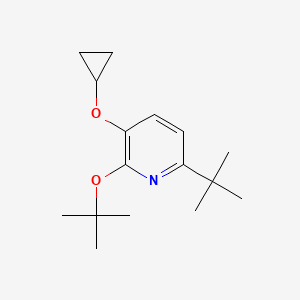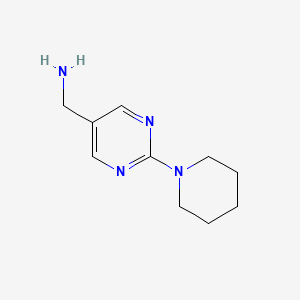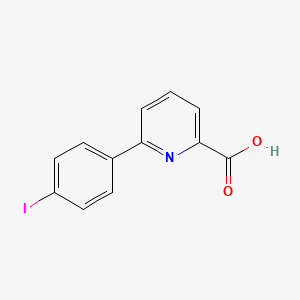
6-(4-Iodophenyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Iodophenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H8INO2 It is a derivative of pyridine, featuring an iodine atom attached to a phenyl ring, which is in turn connected to the pyridine ring at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-(4-Iodophenyl)pyridine-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions
6-(4-Iodophenyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azido derivatives or other substituted products.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
科学的研究の応用
6-(4-Iodophenyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-(4-Iodophenyl)pyridine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-(4-Bromophenyl)pyridine-2-carboxylic acid
- 6-(4-Chlorophenyl)pyridine-2-carboxylic acid
- 6-(4-Fluorophenyl)pyridine-2-carboxylic acid
Uniqueness
6-(4-Iodophenyl)pyridine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C12H8INO2 |
|---|---|
分子量 |
325.10 g/mol |
IUPAC名 |
6-(4-iodophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) |
InChIキー |
LKDAVRGCVPIHAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
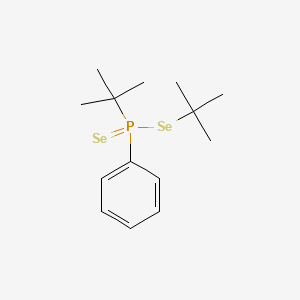
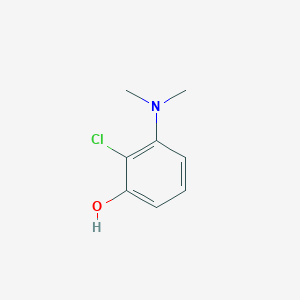
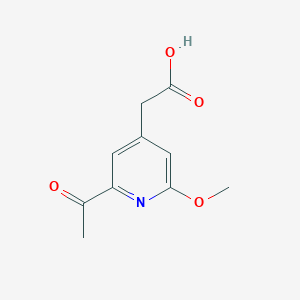

![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
